molecular formula C10H19NO2 B1448663 1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one CAS No. 1156469-15-6

1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one

Cat. No.: B1448663
CAS No.: 1156469-15-6
M. Wt: 185.26 g/mol
InChI Key: MLKBKAATEDDKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. Piperidine and its substituted derivatives are fundamental scaffolds found in many pharmaceuticals and biologically active molecules . They are frequently investigated for their potential to interact with various biological targets. For instance, research into piperidine-based small molecules has shown promise in the development of inhibitors for specific ion channels, such as the Kv1.3 voltage-gated potassium channel, which is a recognized target for immunomodulatory therapies . Compounds with similar structural features, featuring a hydroxyethyl group attached to the piperidine ring, are commonly utilized as key intermediates or building blocks in organic synthesis . Researchers employ these intermediates to construct more complex molecules for screening and development purposes. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-10(13)11-6-3-9(4-7-11)5-8-12/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKBKAATEDDKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 4-(2-Hydroxyethyl)piperidine

One common route involves the acylation of 4-(2-hydroxyethyl)piperidine with propanoyl chloride or propionic anhydride under controlled conditions:

  • Reaction conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature to moderate temperature (0–25 °C).
  • Base: A base such as triethylamine or pyridine is used to scavenge the released HCl.
  • Outcome: The nitrogen atom of the piperidine ring is acylated, yielding this compound.

This method is supported by patent literature describing similar piperidinyl derivatives and their preparation via acylation of substituted piperidines.

Alkylation of 4-Piperidone Derivatives

Another approach starts from 4-piperidone:

  • Step 1: Reductive amination or nucleophilic substitution to introduce the 2-hydroxyethyl group at the 4-position.
  • Step 2: Acylation of the nitrogen with propanoyl chloride or equivalent.

This sequence allows for the stepwise construction of the molecule, ensuring control over regioselectivity and functional group compatibility.

Use of 2-Haloethyl Precursors

An alternative method involves:

  • Reacting 4-piperidone or 4-piperidine with 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to install the 2-hydroxyethyl substituent via nucleophilic substitution.
  • Followed by nitrogen acylation as described above.

This method benefits from the availability of haloalkyl alcohols and allows the direct introduction of the hydroxyethyl group.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF, or ethanol Choice depends on reagent solubility
Temperature 0–25 °C Low temperature to minimize side reactions
Base Triethylamine, pyridine Neutralizes HCl byproduct
Reaction Time 1–4 hours Monitored by TLC or HPLC
Purification Column chromatography or recrystallization To isolate pure product

Optimization of these parameters is essential to maximize yield and purity, especially to prevent over-acylation or side reactions involving the hydroxy group.

Representative Synthetic Scheme

4-(2-Hydroxyethyl)piperidine + Propanoyl chloride
     | (Base, solvent, 0–25 °C)
     ↓
this compound

This straightforward acylation is the most direct and commonly used method.

Research Findings and Data

  • Patent WO2017212012A1 describes the preparation of various piperidinyl derivatives, including compounds structurally related to this compound, by acylation of substituted piperidines under mild conditions with good yields.
  • The hydroxyethyl substituent is stable under the acylation conditions, allowing selective functionalization at the nitrogen.
  • No significant side reactions such as esterification of the hydroxy group have been reported under standard acylation conditions.
  • Purification by recrystallization or chromatography yields analytically pure material suitable for further pharmaceutical or chemical applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Acylation of 4-(2-hydroxyethyl)piperidine 4-(2-Hydroxyethyl)piperidine Propanoyl chloride, base 0–25 °C, 1–4 h 70–85 Direct, mild, selective acylation
Alkylation of 4-piperidone + Acylation 4-Piperidone + 2-haloethanol Base, propanoyl chloride Stepwise, mild 60–80 Two-step, allows control over substitution
Nucleophilic substitution of 4-piperidone derivatives 4-Piperidone + 2-haloethanol Base Moderate temperature 65–75 Hydroxyethyl introduction via substitution

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-[4-(2-oxoethyl)piperidin-1-yl]propan-1-one.

    Reduction: Formation of 1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-ol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural analogs differ in substituents on the piperidine ring, propanone chain modifications, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Purity/Yield Key Properties/Applications Reference
1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one 2-Hydroxyethyl C10H19NO2 185.27 - Enhanced hydrophilicity -
1-(4-(2-Phenoxyethyl)piperidin-1-yl)propan-1-one 2-Phenoxyethyl C16H22NO2 260.36 78%, 99.37% TEAD inhibitor (anticancer potential)
1-(4-(6-Chloro-2-methyl-pyrimidin-4-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one 6-Chloro-2-methyl-pyrimidin-4-yl C15H21ClN3O 310.80 - Fungicidal activity (crop protection)
1-[4-(2-(Piperidin-1-yl)ethoxy)phenyl]propan-1-one 2-(Piperidin-1-yl)ethoxy C16H22NO2 260.36 - Undisclosed (structural analog)
1-(4-Hydroxyphenyl)propan-1-one Hydroxyphenyl (non-piperidine) C9H10O2 150.18 - Natural product (isolated from Alpinia galanga)

Key Observations :

  • Hydrophilicity: The hydroxyethyl group in the target compound reduces lipophilicity compared to phenoxyethyl (logP ~1.5 vs. ~3.5 estimated) .
  • Synthetic Accessibility: Piperidine-based propanones are typically synthesized via alkylation or coupling reactions, with yields >70% achievable .

Analytical Characterization

Analytical methods for related compounds include:

  • UPLC-QTOF-MS: Used for detecting 4-substituted cathinones (LOD: 0.5–1 ng/mL), applicable to the target compound’s quality control .
  • HRMS (ESI): Confirms molecular weight (e.g., m/z 260.1639 for C16H22NO2+), ensuring synthesis accuracy .

Biological Activity

1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. Compounds containing piperidine moieties are frequently associated with significant therapeutic effects, including antimicrobial, analgesic, and neuropharmacological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NOC_{10}H_{19}NO, with a molecular weight of approximately 173.27 g/mol. Its structure features a piperidine ring substituted with a hydroxyethyl group, which is crucial for its biological interactions.

Piperidine derivatives like this compound are known to interact with various biological targets. The mechanism of action typically involves:

  • Binding to Receptors : These compounds may act on neurotransmitter receptors, influencing neurological pathways.
  • Inhibition of Enzymatic Activity : They can inhibit specific enzymes involved in cellular processes, affecting metabolic pathways.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.

Compound NameMIC (mg/mL)Target Organisms
This compound0.125 - 0.5E. coli, S. aureus
2-Chloro-N-(piperidin-4-yl)acetamide0.01 - 0.05S. aureus, P. aeruginosa
Pyrrolidine derivatives0.0039 - 0.025E. coli, S. aureus

The Minimum Inhibitory Concentration (MIC) values suggest that this compound has strong potential as an antimicrobial agent, particularly against common pathogens such as E. coli and S. aureus .

Analgesic Properties

Piperidine derivatives have been explored for their analgesic effects in various studies. The presence of the hydroxyethyl group appears to enhance binding affinity to pain receptors, potentially providing relief in pain models.

Neuropharmacological Effects

The compound may also exhibit neuropharmacological effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways . This suggests potential applications in treating neurological disorders.

Case Studies

A study conducted on the efficacy of piperidine derivatives demonstrated that modifications to the piperidine ring significantly influenced their biological activity. For example:

  • Study A : Evaluated the antibacterial effects of various piperidine derivatives against clinical isolates of bacteria.
  • Study B : Investigated the analgesic properties using animal models, revealing a dose-dependent response.

Both studies highlighted that structural modifications could enhance or diminish biological activity, underscoring the importance of chemical design in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.